2,6-Dimethoxybenzothiazole
Description
Significance of Benzothiazole (B30560) Scaffolds in Contemporary Chemical and Biological Research
Benzothiazole and its derivatives are integral to a vast range of biologically active compounds, demonstrating significant potential in various therapeutic areas. scispace.comnih.gov The inherent chemical properties of this scaffold make it a cornerstone in the synthesis of molecules with applications ranging from medicine to industry. researchgate.netresearchgate.net
The benzothiazole nucleus is a key component in numerous compounds that have been investigated for a wide spectrum of pharmacological activities. These include antitumor, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govtandfonline.com The ability to introduce various substituents onto the benzothiazole ring system allows for the fine-tuning of its biological effects, making it a highly attractive target for drug discovery and development. researchgate.netijsrst.com For instance, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been shown to be crucial for a variety of biological activities. researchgate.net
The research into benzothiazole derivatives has been spurred on by the discovery of the pharmacological profile of Riluzole, a benzothiazole-containing drug found to interfere with glutamate (B1630785) neurotransmission. scispace.comtandfonline.com This discovery highlighted the potential of the benzothiazole scaffold in developing treatments for neurological disorders. Furthermore, the structural versatility of benzothiazoles has led to their investigation as fluorescent probes and in the field of organic electronics. researchgate.net
Research Trajectories and Scope for 2,6-Dimethoxybenzothiazole and its Substituted Analogs
Within the broader family of benzothiazoles, this compound and its analogs represent a specific and promising area of research. The presence of two methoxy (B1213986) groups at the 2 and 6 positions of the benzothiazole core significantly influences the molecule's electronic and steric properties, thereby affecting its reactivity and biological activity.
Recent studies have begun to explore the potential of 2,6-disubstituted benzothiazole derivatives as antimicrobial agents. For example, certain derivatives have shown notable activity against various bacterial strains. nih.gov The strategic placement of methoxy groups can activate the benzothiazole system for specific chemical reactions, expanding its synthetic utility. clockss.org For instance, research has shown that dimethoxy-activated benzothiazoles can undergo electrophilic substitutions at specific positions. clockss.orggrafiati.com
Furthermore, analogs of this compound have been synthesized and investigated for their potential in various applications. For example, a derivative, 2-(5-hydrazinocarbonyl-2-oxazolyl)-5,6-dimethoxybenzothiazole, has been developed as a fluorescent derivatization reagent for the analysis of carboxylic acids in biological samples. nih.gov This highlights the potential of modifying the this compound scaffold to create tools for analytical chemistry.
The exploration of substituted this compound analogs continues to be an active area of research. Studies on compounds like 2-chloro-5,6-dimethoxy-benzothiazole (B1624176) have indicated potential antimicrobial and anticancer properties. While specific data on the direct biological activities of this compound is still emerging, the established importance of the benzothiazole scaffold and the intriguing results from its substituted analogs suggest a promising future for this particular compound in chemical and biological research.
Interactive Data Tables
Below are interactive tables summarizing key research findings related to benzothiazole derivatives.
Table 1: Investigated Biological Activities of Benzothiazole Derivatives
| Biological Activity | Description | Key Findings |
| Antimicrobial | Inhibition of the growth of microorganisms such as bacteria and fungi. nih.govhep.com.cn | Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. scispace.comresearchgate.net Some compounds exhibited higher activity than standard antibiotics against certain strains. researchgate.net |
| Anticancer | Inhibition of the proliferation of cancer cells. hep.com.cnresearchgate.netnih.gov | Certain benzothiazole derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, including breast, lung, and colon cancer. scispace.comnih.gov Some analogs have shown the ability to induce apoptosis and inhibit tumor growth in animal models. nih.gov |
| Anti-inflammatory | Reduction of inflammation. nih.govresearchgate.net | Some derivatives have exhibited promising anti-inflammatory and antinociceptive activities in preclinical studies. researchgate.netcu.edu.eg |
| Antidiabetic | Lowering of blood glucose levels. scispace.comnih.gov | N-(6-substituted-1, 3-benzothiazol-2-yl) benzenesulfonamides have been investigated for their antidiabetic potential. ijsrst.com |
| Neuroprotective | Protection of nerve cells from damage or degeneration. tandfonline.comnih.gov | Riluzole, a benzothiazole derivative, is used to treat amyotrophic lateral sclerosis (ALS) and has shown neuroprotective effects. scispace.comtandfonline.com |
Table 2: Examples of Studied Benzothiazole Derivatives and their Potential Applications
| Compound/Derivative Class | Investigated Application | Notable Findings |
| 2-Arylbenzothiazoles | Anticancer, Antimicrobial | Showed potent activity against various cancer cell lines and bacterial strains. nih.govmdpi.com |
| 2-Aminobenzothiazoles | Central Muscle Relaxants, Anticancer | Historically studied for muscle relaxant properties and more recently for their antitumor effects. scispace.comresearchgate.net |
| 2,6-Disubstituted Benzothiazoles | Antimicrobial | Demonstrated activity against bacteria such as Moraxella catarrhalis. nih.gov |
| Dimethoxy-activated Benzothiazoles | Synthetic Intermediates | Exhibit targeted reactivity, enabling the synthesis of more complex molecules. clockss.org |
| Benzothiazole-2-thiol derivatives | Anticancer | A novel derivative, XC-591, showed antitumor and antimetastatic activities in a breast cancer model. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-6-3-4-7-8(5-6)13-9(10-7)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMHNSJWHZROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311513 | |
| Record name | 2,6-Dimethoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3507-19-5 | |
| Record name | 2,6-Dimethoxybenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Dimethoxybenzothiazole and Its Derivatives
Established Synthetic Routes to the 2,6-Dimethoxybenzothiazole Core
Traditional methods for synthesizing the benzothiazole (B30560) framework have been well-documented and often serve as the foundation for more contemporary approaches. These routes typically involve the construction of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.
Cyclization Reactions utilizing Precursors
One of the most common and direct methods for synthesizing 2-substituted benzothiazoles involves the condensation of an ortho-amino thiophenol with a variety of reagents such as substituted aromatic aldehydes, carboxylic acids, acyl chlorides, or nitriles. researchgate.netresearchgate.net For the synthesis of this compound, a key precursor is 2-amino-6-methoxybenzothiazole (B104352). sigmaaldrich.comekb.eg This intermediate can be synthesized through the reaction of p-anisidine (B42471) with ammonium (B1175870) thiocyanate, followed by an oxidative ring closure of the resulting thiourea (B124793) using a catalytic amount of bromine in an alkaline medium. ekb.eg The 2-amino group can then be further modified. For instance, it can undergo a Sandmeyer reaction upon heating with isoamyl nitrite (B80452) and CuBr2 to yield 2-bromo-6-methoxybenzothiazole, which can then be a substrate for further functionalization. sigmaaldrich.com
Another approach involves the cyclization of substituted anilines. For example, 4-substituted anilines can react with potassium thiocyanate, followed by oxidative cyclization of the resulting thioureas with bromine to yield 2-aminobenzothiazole (B30445) derivatives. indexcopernicus.com Specifically, 2-amino-6-methoxybenzothiazole has been prepared by dissolving 4-methoxyphenylthiourea in sulfuric acid and treating it with an aqueous solution of ammonium bromide. google.com
| Precursor | Reagents | Product | Reference |
| p-Anisidine | 1. Ammonium thiocyanate2. Bromine (catalytic) | 2-Amino-6-methoxybenzothiazole | ekb.eg |
| 4-Methoxyphenylthiourea | Sulfuric acid, Ammonium bromide solution | 2-Amino-6-methoxybenzothiazole | google.com |
| 2-Amino-6-methoxybenzothiazole | Isoamyl nitrite, CuBr2 | 2-Bromo-6-methoxybenzothiazole | sigmaaldrich.com |
| 4-Substituted anilines | Potassium thiocyanate, Bromine | 2-Amino-6-substituted-benzothiazoles | indexcopernicus.com |
Direct Halogenation Strategies
Jacobsen Cyclization for Benzothiazole Formation from Thiobenzamides
The Jacobsen cyclization is a classic and effective method for the synthesis of benzothiazoles, involving the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.netresearchgate.net This method is particularly useful as it often results in a single product. researchgate.net The synthesis of 6-substituted benzothiazoles can be achieved through the radical cyclization of 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides. researchgate.netresearchgate.net While a specific application of the Jacobsen cyclization to produce this compound is not detailed in the provided search results, the general applicability of this reaction to create substituted benzothiazoles suggests its potential in this context. The synthesis would require a suitably substituted thiobenzanilide (B1581041) precursor.
Modern and Green Synthetic Approaches
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and decrease energy consumption.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as significant rate enhancements, higher product yields, and shorter reaction times. tandfonline.comscielo.br This technique has been successfully applied to the synthesis of 2-substituted benzothiazoles. tandfonline.commdpi.comnih.gov For example, 2-substituted benzothiazoles can be prepared by the condensation of 2-aminothiophenol (B119425) with various aldehydes under microwave irradiation. tandfonline.com The use of solid supports like silica (B1680970) gel or montmorillonite (B579905) K-10 in conjunction with microwave heating can further enhance reaction efficiency and simplify work-up procedures. tandfonline.com
Several studies have highlighted the benefits of microwave-assisted synthesis for benzothiazole derivatives, noting a significant reduction in reaction time and an increase in product yield compared to conventional heating methods. scielo.br For instance, using glycerol (B35011) as a green solvent under microwave irradiation provides an eco-friendly pathway for the synthesis of 2-substituted benzothiazoles. mdpi.com In some protocols, the desired products were obtained in high yields (88–95%) within a short timeframe of 5–10 minutes. mdpi.com
| Reactants | Conditions | Yield | Time | Reference |
| 2-Aminothiophenol, Aldehydes | Microwave, P-Ts-OH, Graphite on solid support | High | Not specified | tandfonline.com |
| 2-Aminothiophenol, Aromatic aldehydes | Microwave, Amberlite IR-120 resin, 85 °C | 88–95% | 5–10 min | mdpi.com |
| 2-Aminothiophenol, Aldehydes | Microwave, Glycerol, 100 °C, 180 W | 78–96% | 4–8 min | mdpi.com |
| Ortho-aminothiophenol, Fatty acids | Microwave, P4S10 (catalyst) | High | 3–4 min | nih.gov |
Catalytic Approaches and Reusable Catalyst Systems
The development of efficient and reusable catalysts is a cornerstone of green chemistry. Various catalytic systems have been employed for the synthesis of benzothiazole derivatives, offering advantages such as high yields, short reaction times, and the ability to recycle the catalyst. nih.gov
Heterogeneous catalysts, such as SnP2O7, have been used for the condensation reaction of 2-aminothiophenol with aromatic aldehydes, affording benzothiazoles in high yields (87–95%) with very short reaction times (8–35 minutes). nih.gov A key advantage of such catalysts is their reusability; for instance, SnP2O7 could be reused at least five times without a significant loss of activity. nih.gov Other examples of reusable catalysts include zeolite-based systems and various nanoparticles. tsijournals.comekb.eg For instance, ZnO-beta zeolite has been reported as an effective and reusable heterogeneous catalyst for the synthesis of benzothiazole derivatives from 2-aminothiophenol and various aldehydes. ekb.eg
The use of biocatalysts and metal-free organocatalysts is also gaining traction, further enhancing the green credentials of these synthetic routes. airo.co.in Additionally, visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes represents an energy-efficient and environmentally friendly approach. nih.gov
| Catalyst | Reactants | Yield | Key Advantages | Reference |
| SnP2O7 | 2-Aminothiophenol, Aromatic aldehydes | 87–95% | Reusable (at least 5 times), short reaction time (8-35 min) | nih.gov |
| ZnO-beta zeolite | 2-Aminothiophenol, Aldehydes | High | Reusable, simple procedure | ekb.eg |
| NaY zeolite | 2-Mercaptobenzothiazole, Hydrazine hydrate | Not specified | Reusable, solvent-free, microwave-assisted | tsijournals.com |
| Copper sulfate | Aromatic amine, Potassium isopropyl xanthate | High | Green solvents (water, glycerol), inexpensive catalyst |
Solvent-Free Synthesis Conditions
The move towards green chemistry has popularized solvent-free reaction conditions for the synthesis of benzothiazole derivatives. researchgate.netnih.gov These methods are advantageous as they often lead to excellent yields, shorter reaction times, and simpler work-up procedures. researchgate.net A common and efficient solvent-free approach involves the direct reaction of 2-aminothiophenols with aromatic benzoyl chlorides at room temperature. researchgate.net This reaction proceeds rapidly, often within minutes, to afford the corresponding benzothiazoles in good to excellent yields. researchgate.net
The versatility of this solvent-free protocol has been demonstrated with a variety of substituted benzoyl chlorides, indicating its broad applicability. researchgate.net The proposed mechanism involves an initial nucleophilic attack by the amino group of 2-aminothiophenol on the carbonyl group of the benzoyl chloride. researchgate.net This is followed by an intramolecular nucleophilic attack from the thiol group, leading to ring closure and subsequent dehydration to form the benzothiazole ring. researchgate.net
In addition to catalyst-free approaches, other green methods have been developed. For instance, the condensation of 2-aminothiophenol with various aldehydes can be achieved with high yields using ZnO-beta zeolite as a recyclable heterogeneous catalyst. ekb.eg Another efficient, solvent-free method utilizes ultrasound irradiation in the presence of sulphated tungstate (B81510) to synthesize benzothiazoles from 2-aminothiophenol and aldehydes under mild conditions. ekb.eg These methodologies underscore the effectiveness of solvent-free conditions in producing benzothiazole derivatives efficiently and sustainably. nih.gov
Table 1: Comparison of Different Reaction Conditions for Benzothiazole Synthesis
This table compares a modern, solvent-free synthesis method with several traditional, solvent-based approaches for the synthesis of benzothiazole derivatives, highlighting differences in conditions, time, and yield. researchgate.net
| Entry | Solvent | Catalyst | Condition | Time | Yield (%) |
| 1 | 1-Methyl-pyrrolidin-2-one | - | 100 °C | 1 h | 75-95 |
| 2 | Pyridine | - | Reflux | 1 h | 74-82 |
| 3 | Ethanol | SnCl₂·2H₂O | Reflux | 4 h | 85-95 |
| 4 | Toluene | - | Room Temp. | 0.25-1 h | 80-100 |
| 5 | None | - | Room Temp. | 1-3 min | 61-100 |
Optimization of Reaction Conditions for Enhanced Yields and Regioselectivity
Optimizing reaction parameters is a critical step in chemical synthesis to maximize product yields and control regioselectivity. For the synthesis of complex heterocyclic compounds like this compound and its derivatives, careful tuning of the reaction environment is essential. Key factors that are typically optimized include the choice of solvent, the stoichiometry of the reactants, reaction temperature, and the controlled addition of reagents. researchgate.netscielo.br Achieving the best balance between reaction conversion and selectivity is the primary goal of such optimization studies. scielo.br
Influence of Solvents and Stoichiometry on Reaction Outcomes
The selection of a solvent can profoundly affect the outcome of a chemical reaction. While solvent-free conditions offer significant environmental benefits, some transformations may necessitate a solvent to ensure proper mixing and energy transfer. researchgate.netnih.gov In the synthesis of related heterocyclic compounds, it has been shown that different solvents can lead to varying degrees of conversion and selectivity. scielo.br For example, in certain oxidative coupling reactions, acetonitrile (B52724) was found to provide a superior balance compared to more traditionally used solvents like dichloromethane (B109758) or benzene. scielo.br The polarity and boiling point of the solvent can influence reaction rates and, in some cases, the stability of intermediates, thereby affecting the final yield. researchgate.net
Stoichiometry, the molar ratio of reactants, is another fundamental parameter that requires careful control. The precise ratio of the 2-aminothiophenol precursor to the reacting partner (e.g., an aldehyde or acid chloride) must be optimized to prevent the formation of side products and maximize the yield of the desired benzothiazole. mdpi.com In syntheses involving multiple steps or reactive intermediates, establishing the correct stoichiometry for each component, including catalysts and reagents, is crucial for the reaction to proceed efficiently. mdpi.com
Controlled Addition of Reagents under Inert Atmospheres
The method of reagent addition can significantly impact reaction selectivity and safety, particularly in exothermic reactions. Dropwise or slow addition of a reagent helps to control the reaction temperature and maintain a low instantaneous concentration of the reagent, which can minimize side reactions. mdpi.comguidechem.com This technique is essential for achieving high yields of the desired product.
Furthermore, conducting reactions under an inert atmosphere, such as nitrogen or argon, is a standard and often necessary procedure in organic synthesis. This is particularly important when using reagents that are sensitive to oxygen or moisture. mdpi.com The thiol group (-SH) in the 2-aminothiophenol precursor is susceptible to oxidation, which would prevent the desired cyclization reaction from occurring. Therefore, excluding air and moisture by working under an inert atmosphere is a critical measure to ensure the integrity of the reactants and achieve a high yield of the this compound product.
Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethoxybenzothiazole Systems
Elucidation of Reaction Mechanisms
The benzothiazole (B30560) core is susceptible to various reactions, including nucleophilic substitutions, oxidative transformations, and reductive processes. The presence of two methoxy (B1213986) groups at the 2 and 6 positions significantly influences the electronic properties of the ring system, thereby affecting the rates and mechanisms of these reactions.
Nucleophilic substitution reactions are fundamental to the functionalization of the benzothiazole skeleton. While 2,6-dimethoxybenzothiazole itself does not have a leaving group at the C2 position for a typical nucleophilic substitution, its derivatives, particularly 2-halo-2,6-dimethoxybenzothiazoles, are expected to readily undergo such reactions. The general mechanism for nucleophilic aromatic substitution (SNAr) on a heteroaryl halide involves the attack of a nucleophile to form a Meisenheimer-like intermediate, followed by the departure of the leaving group. nih.gov
The reaction of 2-halobenzothiazoles with various nucleophiles such as amines, thiols, and alkoxides would lead to the corresponding 2-substituted products. For instance, the substitution with thiols proceeds smoothly in the presence of a base like potassium carbonate. nih.gov The electron-donating nature of the methoxy groups at the 2 and 6 positions would likely increase the electron density of the benzothiazole ring system, which could potentially slow down the rate of nucleophilic attack compared to an unsubstituted benzothiazole. However, the inherent reactivity of the C2 position in the thiazole (B1198619) ring often facilitates these transformations.
| Nucleophile | Reagent Example | Expected Product at C2 |
| Amines | R-NH₂ | 2-Amino-2,6-dimethoxybenzothiazole derivative |
| Thiols | R-SH | 2-Thio-2,6-dimethoxybenzothiazole derivative |
| Alkoxides | R-O⁻ | 2-Alkoxy-2,6-dimethoxybenzothiazole derivative |
This table presents hypothetical nucleophilic substitution reactions at the C2 position of a 2-halo-2,6-dimethoxybenzothiazole derivative.
The this compound system is susceptible to oxidation at two primary sites: the sulfur atom of the thiazole ring and the electron-rich dimethoxy-substituted benzene (B151609) ring.
Sulfoxide (B87167) and Sulfone Formation: The sulfur atom in the benzothiazole ring can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is a common reaction for thiazole and benzothiazole derivatives. commonorganicchemistry.comresearchgate.net The reaction of thiols with benzothiazole sulfones can lead to the formation of sulfinic acids. commonorganicchemistry.com These oxidized species are of interest due to their altered electronic properties and potential as reactive intermediates. commonorganicchemistry.comresearchgate.net
Methoxy Group Oxidation to Quinones: The dimethoxybenzene moiety is prone to oxidative demethylation to form quinones. The oxidation of 1,4-dimethoxybenzene (B90301) derivatives with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) is a common method for synthesizing quinones. acs.orgumass.eduresearchgate.net The electronic nature of other substituents on the benzene ring can influence the outcome of this oxidation. acs.orgumass.eduresearchgate.net In the case of this compound, oxidation could potentially lead to the formation of a benzothiazole-quinone derivative. Electrochemical oxidation has also been shown to convert 1,4-dimethoxybenzene derivatives into the corresponding 1,4-quinones. nih.gov
| Oxidizing Agent | Target Site | Product |
| Peroxy acids (e.g., m-CPBA) | Sulfur atom | This compound-S-oxide, this compound-S,S-dioxide |
| Ceric Ammonium Nitrate (CAN) | Dimethoxybenzene ring | Benzothiazole-quinone derivative |
| Electrochemical Oxidation | Dimethoxybenzene ring | Benzothiazole-quinone derivative |
This table summarizes potential oxidative transformations of this compound.
The benzothiazole ring can undergo reduction to form dihydrobenzothiazoles, also known as benzothiazolines. This transformation typically involves the reduction of the C=N double bond within the thiazole ring. Benzothiazolines are recognized as efficient hydrogen donors in organocatalytic transfer hydrogenation reactions, implying that the reverse reaction, the reduction of benzothiazoles, is a feasible process. acs.orgnih.gov
Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are capable of reducing imines to amines and could potentially be used for the reduction of the benzothiazole C=N bond. umass.edu Catalytic hydrogenation is another potential method for the reduction of the benzothiazole ring system. The resulting dihydrobenzothiazoles are structurally distinct from their aromatic precursors and may exhibit different chemical and biological properties.
| Reducing Agent/Method | Product |
| Sodium Borohydride (NaBH₄) | 2,3-Dihydro-2,6-dimethoxybenzothiazole |
| Catalytic Hydrogenation (e.g., H₂/Pd) | 2,3-Dihydro-2,6-dimethoxybenzothiazole |
| Transfer Hydrogenation (acceptor) | 2,3-Dihydro-2,6-dimethoxybenzothiazole |
This table outlines potential reductive processes for this compound.
Ligand Chemistry and Metal Complexation
The nitrogen and sulfur atoms in the thiazole ring of this compound provide potential coordination sites for metal ions, allowing it to act as a ligand in the formation of metal complexes.
Benzothiazole and its derivatives are known to form coordination compounds with a variety of transition metals. dntb.gov.uadntb.gov.ualookchem.commdpi.com The coordination can occur through the nitrogen atom, the sulfur atom, or both, leading to monodentate or bidentate coordination modes. The specific coordination mode will depend on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The presence of the methoxy groups on the benzene ring can influence the electronic properties of the benzothiazole ligand and, consequently, the stability and reactivity of the resulting metal complexes.
Metal complexes of benzothiazole derivatives have been investigated for their potential applications in various fields, including catalysis and medicine. dntb.gov.uamdpi.com For instance, ruthenium(II) and osmium(II) complexes of 2-phenylbenzothiazole (B1203474) derivatives have shown antiproliferative activity. The formation of coordination compounds with metals like platinum, palladium, gold, copper, and zinc can enhance the biological and catalytic activities of the parent benzothiazole ligand. dntb.gov.ua
Molecular Mechanisms of Biological Activity of 2,6 Dimethoxybenzothiazole Derivatives
Investigation of Molecular Targets and Binding Interactions
Derivatives of 2,6-dimethoxybenzothiazole have been the subject of research to understand their interactions with various biological targets. These interactions are fundamental to their observed biological effects, which span anticancer and antimicrobial activities. The core structure of benzothiazole (B30560), particularly when substituted with methoxy (B1213986) groups, serves as a scaffold for the development of new therapeutic agents. clockss.orgnih.gov
The specific placement of dimethoxy groups on the benzothiazole ring influences the molecule's electronic and steric properties, which in turn dictates its binding affinity and selectivity for different biological molecules. For instance, modifications on the benzothiazole core, such as the introduction of different side chains, have been explored to enhance binding to specific targets like viral RNA and ion channels. uni-muenchen.de Computational modeling and NMR-based studies have been employed to elucidate these binding interactions, revealing that moieties like N-methylpiperazine and 3-aminopiperidine can improve binding affinity. uni-muenchen.de
The interaction of these compounds with their molecular targets can lead to the modulation of various biochemical pathways. For example, some derivatives have been shown to interact with the genetic material of viruses, highlighting their potential as antiviral agents. uni-muenchen.de The ability to form complexes with metal ions also suggests applications in coordination chemistry, which could be relevant to their biological activity.
Enzyme and Protein Inhibition Mechanisms
The inhibitory action of this compound derivatives against specific enzymes is a key aspect of their mechanism of action. This inhibition is often the result of the compound binding to the active or allosteric sites of enzymes, thereby disrupting their normal catalytic function.
Inhibition of Specific Enzyme Activities (e.g., NQO2 oxidoreductase)
A significant target for benzothiazole derivatives is the enzyme NRH:quinone oxidoreductase 2 (NQO2). mdpi.comnih.gov NQO2 is implicated in various pathological conditions, including cancer and neurodegenerative diseases. mdpi.comsemanticscholar.org Several studies have synthesized and evaluated a range of benzothiazole derivatives for their ability to inhibit NQO2. mdpi.comnih.gov
In a study focused on developing NQO2 inhibitors, various dimethoxybenzothiazole series were synthesized. mdpi.com The inhibitory activity was found to be dependent on the substitution pattern on the benzothiazole ring. For instance, in the 2,5-dimethoxybenzothiazole (B1406881) series, the methoxy-substituted compound (24) was the most potent, with an IC50 value of 846 nM for NQO2 inhibition. mdpi.com Other derivatives, such as those with chloro, trifluoromethyl, and fluoro substitutions, also showed significant inhibitory activity. mdpi.com
The inhibition of NQO2 by these compounds can have significant downstream effects. For example, NQO2 inhibition has been shown to protect cells from quinone toxicity and to increase the levels of antioxidant and detoxifying enzymes. mdpi.com Furthermore, the knockdown of NQO2 can lead to a decrease in cell proliferation and can upregulate the apoptotic effects mediated by TNF-α. mdpi.com
Below is a table summarizing the inhibitory activity of selected benzothiazole derivatives against NQO2.
| Compound Series | Substituent | Compound ID | IC50 (µM) mdpi.com |
| 2,4-Dimethoxybenzothiazole | Methoxy | 16 | 1-6 |
| 2,4-Dimethoxybenzothiazole | Trifluoromethyl | 18 | 1-6 |
| 2,4-Dimethoxybenzothiazole | Fluoro | 21 | 1-6 |
| 2,4-Dimethoxybenzothiazole | Iodo | 22 | 1-6 |
| 2,5-Dimethoxybenzothiazole | Methoxy | 24 | 0.846 |
| 2,5-Dimethoxybenzothiazole | Trifluoro | 26 | 2.77 |
| 2,5-Dimethoxybenzothiazole | Chloro | 27 | 1.18 |
| 2,5-Dimethoxybenzothiazole | Fluoro | 29 | 2.06 |
Binding Site Analysis and Interaction Profile
Computational modeling and docking studies have provided insights into the binding modes of benzothiazole inhibitors within the active site of NQO2. nih.govnih.gov These studies indicate that the most active compounds exhibit good shape complementarity and engage in polar interactions with the NQO2 active site. nih.govnih.gov The binding of these inhibitors can be influenced by the presence of specific functional groups that can form hydrogen bonds or have hydrophobic interactions with amino acid residues in the binding pocket. semanticscholar.org
For example, the analysis of one derivative, compound 3j, revealed interactions with several amino acid residues, including Asp32, Tyr71, and Thr72, primarily through water-mediated hydrogen bonds and hydrophobic interactions. semanticscholar.org The ability of these compounds to effectively fit into and interact with the binding site is crucial for their inhibitory potency. nih.gov
Cellular Pathway Modulation and Biological Response
The interaction of this compound derivatives with their molecular targets ultimately leads to the modulation of various cellular pathways, resulting in specific biological responses such as the disruption of normal cellular processes and the induction of apoptosis.
Disruption of Cellular Processes
The inhibition of key enzymes like NQO2 by benzothiazole derivatives can disrupt cellular homeostasis. mdpi.com For instance, the inhibition of NQO2 can lead to an increase in oxidative stress, which can, in turn, affect various cellular processes. mdpi.com Some benzothiazole derivatives have been shown to inhibit the growth of cancer cells in a dose-dependent manner, indicating their potential to interfere with cell proliferation pathways.
Induction of Apoptosis and Modulation of Cell Signaling Pathways
A significant biological response elicited by many benzothiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. This pro-apoptotic activity is often mediated through the modulation of signaling pathways related to cell survival and death.
Studies have shown that these compounds can trigger apoptosis through mechanisms that involve oxidative stress. The generation of reactive oxygen species (ROS) can activate signaling kinases such as ERK and JNK, which are known to be upstream effectors controlling both autophagy and apoptosis. plos.org The activation of these pathways can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately culminating in cell death. mdpi.com For instance, some resveratrol (B1683913) analogues, which share structural similarities with benzothiazole inhibitors of NQO2, have been shown to sensitize cancer cells to apoptosis by generating ROS and upregulating death receptor 5 (DR5). nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological potency of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating how different chemical modifications to the benzothiazole core influence its biological activity. These studies systematically alter the molecule's structure and assess the resulting impact on its efficacy, providing a roadmap for the design of more potent and selective therapeutic agents.
Impact of Substituent Effects on Biological Activity
The type, position, and electronic properties of substituents on the benzothiazole ring system play a pivotal role in modulating the biological activity of its derivatives. Research has shown that even minor alterations can lead to significant changes in potency and spectrum of action.
The presence of methoxy groups, as in this compound, is known to have an electron-donating effect. This can enhance the resonance stabilization of the benzothiazole ring. The position of these groups is also critical. For instance, strategically positioned 4,6-dimethoxy groups on related heterocyclic systems have been shown to activate the C7 position for chemical reactions. clockss.org Similarly, 5,7-dimethoxy groups can direct activity to the C4 position. clockss.org
The introduction of different substituents at various positions of the benzothiazole nucleus has been a key strategy in the development of novel bioactive compounds. For example, in a series of 2-(substituted phenylsulfonamido)-6-substituted benzothiazoles, derivatives with bromine at the R position and methyl, amino, or iodine groups at the R' position exhibited enhanced antibacterial activity against Bacillus subtilis, Salmonella typhi, and S. dysentery. ijpsonline.comscispace.com
Furthermore, the introduction of a cyano group at the 2-position of 4,7-dimethoxybenzothiazoles resulted in significant in vitro antitumor activity. ijpsonline.com The removal of this cyano substituent led to a loss of activity, highlighting the critical role of this specific group in the molecule's anticancer properties. ijpsonline.com In another study, the presence of electron-withdrawing groups at position 5 of the benzazole ring was found to increase the antifungal activity against Candida albicans. esisresearch.org
The following table summarizes the impact of various substituents on the biological activity of benzothiazole derivatives based on available research findings.
| Scaffold | Substituent(s) | Position(s) | Observed Biological Activity | Reference |
| Benzothiazole | -Br, -CH3, -NH2, -I | R and R' on 2-(substituted phenylsulfonamido)-6-substituted benzothiazole | Increased antibacterial activity | ijpsonline.comscispace.com |
| 4,7-dimethoxybenzothiazole | -CN | 2 | Significant in vitro antitumor activity | ijpsonline.com |
| Benzazole | Electron-withdrawing groups | 5 | Increased antifungal activity against C. albicans | esisresearch.org |
| 2-phenyl benzothiazole | -CH3 or halogen | 3' of the 2-phenyl group | Enhanced potency and broader spectrum of antitumor action | scispace.com |
Comparative Analysis with Structural Analogs
Comparing this compound with its structural analogs provides valuable insights into the features essential for its biological activity. These comparisons help to identify the key structural motifs and physicochemical properties that contribute to potency and selectivity.
One important comparison is with analogs where the methoxy groups are either absent or replaced by other functional groups. For example, 2-chloro-6-methoxybenzo[d]thiazole, which lacks the 5-methoxy group present in the 2-chloro-5,6-dimethoxy-benzothiazole (B1624176) analog, exhibits lower steric hindrance and increased lipophilicity. This difference in lipophilicity can affect the molecule's ability to permeate cell membranes, a critical factor in drug efficacy.
The nature of the heterocyclic core itself is also a determinant of activity. Studies comparing benzothiazoles with their isosteric counterparts, such as benzoxazoles and benzimidazoles, have revealed that the benzothiazole ring system can enhance antimicrobial activity, particularly against Staphylococcus aureus. esisresearch.org
The table below presents a comparative analysis of this compound analogs and their reported biological activities.
| Compound/Analog | Key Structural Difference | Impact on Physicochemical Properties | Observed Biological Activity | Reference |
| 2-chloro-5,6-dimethoxy-benzothiazole | Contains two methoxy groups | Electron-donating effects, resonance stabilization | Antimicrobial and anticancer properties | |
| 2-chloro-6-methoxybenzo[d]thiazole | Lacks the 5-methoxy group | Reduced steric hindrance, increased lipophilicity | Potential for improved membrane permeability | |
| Benzoxazole/Benzimidazole derivatives | Different heterocyclic core | - | Generally lower antimicrobial activity against S. aureus compared to benzothiazole analogs | esisresearch.org |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | Fluorine substitution | Blocks C-oxidation | Enhanced in vitro efficacy and superior potency against human breast and ovarian tumor xenografts | scispace.comijpsonline.com |
Advanced Applications in Analytical Chemistry for 2,6 Dimethoxybenzothiazole Systems
Development as Precolumn Fluorescence Derivatization Reagents in High-Performance Liquid Chromatography (HPLC)
Derivatives of 2,6-dimethoxybenzothiazole have been successfully developed and utilized as precolumn fluorescence derivatization reagents in HPLC. This technique involves the chemical modification of the analyte prior to its introduction into the HPLC system. The primary goal of this derivatization is to attach a fluorescent tag to the target molecule, thereby rendering it detectable by a fluorescence detector. This approach is particularly valuable for the analysis of non-fluorescent compounds like many carboxylic acids.
Two notable examples of such reagents are 2-(5-hydrazinocarbonyl-2-furyl)-5,6-dimethoxybenzothiazole and 2-(5-hydrazinocarbonyl-2-oxazolyl)-5,6-dimethoxybenzothiazole. These compounds react with the carboxyl group of analytes to form highly fluorescent derivatives. The derivatization reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), under mild conditions. This precolumn derivatization strategy significantly enhances the sensitivity of the analytical method, allowing for the detection of carboxylic acids at very low concentrations.
Analytical Methodology Development for Carboxylic Acids and Related Analytes
The application of this compound-based derivatization reagents has been pivotal in the development of analytical methodologies for a range of carboxylic acids and related compounds. A significant area of application is the analysis of fatty acids in biological matrices, such as human serum. For instance, a method utilizing 2-(5-hydrazinocarbonyl-2-furyl)-5,6-dimethoxybenzothiazole has been established for the determination of fatty acids in human serum. jst.go.jp This methodology has also been extended to the analysis of other biologically important carboxylic acids, including some prostaglandins. jst.go.jp
The general procedure for this analytical approach involves the extraction of the carboxylic acids from the sample, followed by the derivatization reaction with the this compound-based reagent. The resulting fluorescent derivatives are then separated by reversed-phase HPLC and quantified using a fluorescence detector. This methodology provides a robust and sensitive platform for the analysis of carboxylic acids in complex biological samples.
Sensitivity, Separability, and Quantitative Analysis in Chromatographic Techniques
The use of this compound-based derivatization reagents offers significant advantages in terms of sensitivity, separability, and quantitative analysis in chromatographic techniques. The high fluorescence intensity of the derivatives leads to very low detection limits. For example, the method using 2-(5-hydrazinocarbonyl-2-furyl)-5,6-dimethoxybenzothiazole has a reported detection limit of approximately 50 femtomoles (fmol) per 10-microliter injection volume for fatty acids. jst.go.jp Similarly, the oxazolyl derivative, 2-(5-hydrazinocarbonyl-2-oxazolyl)-5,6-dimethoxybenzothiazole, has demonstrated a sensitivity for lauric acid of 0.1 picomoles (pmol) per 10-microliter injection volume at a signal-to-noise ratio of 3. academicjournals.org
The chemical structure of the derivatizing reagent also influences the chromatographic separation of the analytes. The introduction of the this compound moiety can improve the resolution of different carboxylic acids on a reversed-phase HPLC column. The development of a robust HPLC method involves optimizing the mobile phase composition and gradient to achieve baseline separation of all derivatized analytes of interest.
For quantitative analysis, the method's performance is typically validated by assessing its linearity, precision, accuracy, and recovery. While specific comprehensive validation data for a wide range of carboxylic acids using these reagents is not extensively detailed in the provided search results, the low detection limits achieved indicate the potential for developing highly sensitive and reliable quantitative assays.
Strategic Derivatization for Enhanced Analytical Performance
The strategic design of derivatization reagents based on the this compound scaffold is crucial for enhancing analytical performance. The inclusion of the dimethoxy groups on the benzothiazole (B30560) ring system is a key feature that contributes to the fluorescence properties of the resulting derivatives. The specific heterocyclic moiety attached to the benzothiazole core, such as a furan or oxazole ring bearing a hydrazinocarbonyl group, is designed to provide a reactive site for the selective derivatization of carboxylic acids.
Computational Chemistry and Theoretical Studies of 2,6 Dimethoxybenzothiazole
Quantitative Structure-Activity Relationship (QSAR) Modeling
Correlation of Molecular Descriptors with Biological Activity
The biological activity of a compound is intrinsically linked to its physicochemical and structural properties, which can be quantified by molecular descriptors. These descriptors, derived from the two-dimensional or three-dimensional structure of the molecule, play a crucial role in Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov For benzothiazole (B30560) derivatives, including 2,6-dimethoxybenzothiazole, a range of molecular descriptors are considered to be significant in correlating with their biological activities, such as anticancer and kinase inhibitory effects. nih.govbiointerfaceresearch.com
Key molecular descriptors that are often evaluated for benzothiazole derivatives include:
Topological descriptors: These describe the atomic connectivity in the molecule.
Electronic descriptors: These relate to the distribution of electrons and include properties like dipole moment and partial charges.
Steric descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular volume and surface area.
Thermodynamic descriptors: These include properties like heat of formation and solvation energy.
Studies on various substituted benzothiazoles have indicated that the nature and position of substituents on the benzothiazole ring significantly influence their biological activity. For instance, the presence of methoxy (B1213986) groups, as in this compound, can alter the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. mdpi.com QSAR studies on similar heterocyclic compounds have often revealed that a combination of electronic and steric parameters governs their activity. researchgate.net
Table 1: Key Molecular Descriptors and Their Potential Influence on the Biological Activity of this compound
| Molecular Descriptor | Type | Potential Influence on Biological Activity |
| LogP (Lipophilicity) | Physicochemical | Affects membrane permeability and absorption. |
| Molecular Weight | Physicochemical | Influences diffusion and transport properties. |
| Hydrogen Bond Acceptors | Electronic | The two methoxy groups and the nitrogen atom in the thiazole (B1198619) ring can act as hydrogen bond acceptors, which is crucial for target binding. |
| Hydrogen Bond Donors | Electronic | The absence of a hydrogen bond donor on the core structure may influence binding specificity. |
| Molecular Surface Area | Steric | Relates to the accessibility of the molecule to the active site of a target protein. |
| Dipole Moment | Electronic | Influences long-range interactions with the biological target. |
Pharmacophore Modeling and Ligand Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, which involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. thaiscience.info A pharmacophore model for benzothiazole derivatives typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net
Based on the structure of this compound and the general understanding of the pharmacophoric requirements for the anticancer and kinase inhibitory activities of the benzothiazole scaffold, a hypothetical pharmacophore model can be proposed. The key features would likely include:
Aromatic Ring Feature: The fused benzene (B151609) ring of the benzothiazole core.
Hydrogen Bond Acceptor Features: The nitrogen atom of the thiazole ring and the oxygen atoms of the two methoxy groups.
Hydrophobic Feature: The bicyclic ring system itself can contribute to hydrophobic interactions within a protein's binding pocket.
The development of a pharmacophore model for a series of active benzothiazole analogues would enable the virtual screening of large compound libraries to identify novel molecules with the desired activity profile. Furthermore, this model would serve as a guide for the rational design of new ligands based on the this compound scaffold. By modifying the substituents on the benzothiazole ring, it is possible to optimize the fit of the molecule to the pharmacophore model and thereby enhance its biological activity. For instance, the introduction of additional functional groups could introduce new pharmacophoric features, such as hydrogen bond donors or charged groups, to improve target binding affinity and selectivity. researchgate.net
Table 2: Hypothetical Pharmacophoric Features of this compound for Ligand Design
| Pharmacophoric Feature | Corresponding Structural Moiety | Role in Ligand Design |
| Aromatic Ring | Benzene ring of the benzothiazole | Core scaffold for designing new analogues; provides a rigid framework. |
| Hydrogen Bond Acceptor 1 | Nitrogen atom in the thiazole ring | Can be a key interaction point with the target protein; modifications can modulate binding affinity. |
| Hydrogen Bond Acceptor 2 & 3 | Oxygen atoms of the two methoxy groups | Provide additional points for hydrogen bonding; their position and orientation are critical for activity. |
| Hydrophobic Core | The entire bicyclic benzothiazole system | Important for van der Waals interactions within the binding pocket; can be modified to optimize lipophilicity. |
The design of new ligands based on the this compound scaffold would involve synthesizing derivatives with modifications aimed at enhancing their interaction with the target, guided by the insights gained from molecular descriptor analysis and pharmacophore modeling. nih.gov
Materials Science and Supramolecular Chemistry Applications of 2,6 Dimethoxybenzothiazole Systems
Development of Functional Materials
The functionalization of the benzothiazole (B30560) core is a key strategy for developing materials with specific properties for advanced technological applications. The introduction of substituents like methoxy (B1213986) groups can alter the electron density distribution within the molecule, thereby affecting its photophysical and electronic characteristics.
Tailoring Electronic and Optical Properties for Advanced Technologies
The electronic properties of benzothiazole derivatives can be systematically tuned by the introduction of various functional groups. Computational studies, such as those employing Density Functional Theory (DFT), have provided valuable insights into how these modifications affect the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's electronic and optical properties.
In theoretical studies of benzothiazole derivatives, it has been observed that the introduction of electron-donating groups, such as methoxy (-OCH₃), can raise the HOMO energy level, while electron-withdrawing groups tend to lower the LUMO energy level. For instance, a computational study on various substituted benzothiazoles demonstrated that a derivative with a para-methoxy phenyl group attached to the benzothiazole ring had a HOMO-LUMO gap of 4.64 eV. uni-muenchen.de In contrast, a derivative with a strongly electron-withdrawing trifluoromethyl (CF₃) group exhibited a lower energy gap of 4.46 eV, indicating increased reactivity. uni-muenchen.de These computational findings suggest that the electronic and optical properties of the benzothiazole core can be predictably modified.
A DFT study on benzothiazole-based heterocyclic compounds indicated that in some derivatives, the HOMO is delocalized on the methoxy-benzene moiety while the LUMO is localized on the benzothiazole part, revealing a potential for intramolecular charge transfer (ICT). mpg.de This charge transfer characteristic is crucial for applications in nonlinear optics and other optoelectronic devices. The calculated HOMO-LUMO energy gaps for a series of benzothiazole derivatives highlight the influence of different substituents on their electronic structure, as summarized in the table below.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Compound 1 | -NO₂ | -6.73 | -2.58 | 4.15 | uni-muenchen.de |
| Compound 2 | -Cl | -6.38 | -1.76 | 4.62 | uni-muenchen.de |
| Compound 3 | -OCH₃ | -6.07 | -1.43 | 4.64 | uni-muenchen.de |
| Compound 4 | -CF₃ | -7.05 | -2.59 | 4.46 | uni-muenchen.de |
| Compound 5 | -H | -6.42 | -1.69 | 4.73 | uni-muenchen.de |
Applications in Optoelectronics and Sensing
The tunable electronic properties of benzothiazole derivatives make them attractive candidates for various optoelectronic applications. While specific data for 2,6-dimethoxybenzothiazole is limited, research on closely related structures highlights the potential of this class of compounds. For example, 5,6-dimethoxybenzothiazole has been identified as a component in nonlinear optical (NLO) materials, which are crucial for technologies like optical data storage and telecommunications. google.com
In the area of chemical sensing, benzothiazole-based compounds have been developed as fluorescent probes. A molecularly imprinted polymer based on a 2-acrylamide-6-methoxybenzothiazole derivative was created for the direct fluorescent sensing of the herbicide alachlor. acs.orgsemanticscholar.org This demonstrates the utility of the methoxybenzothiazole scaffold in designing selective and sensitive analytical tools. Furthermore, a novel biphenyl-benzothiazole derivative has been synthesized and shown to act as a ratiometric and colorimetric chemosensor for biologically important metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺. rsc.org
The benzothiazole core is also found in luciferin (B1168401) analogues, which are used in bioluminescence imaging. The synthesis of a 2-amino-4,6-dimethoxybenzothiazole derivative has been explored in the context of creating novel luciferins with altered emission properties. ucl.ac.uk This line of research underscores the potential for dimethoxybenzothiazole systems to be used as advanced bio-imaging agents.
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The structure of this compound, with its aromatic system and potential hydrogen bond acceptors (the methoxy oxygen atoms and the thiazole (B1198619) nitrogen), makes it an interesting building block for designing complex supramolecular architectures.
Non-Covalent Interactions in Assemblies
The solid-state packing of benzothiazole derivatives is often governed by a variety of non-covalent interactions. In a series of 2-aminobenzothiazole-based organic salts and co-crystals, the role of S···O non-bonded interactions in controlling the supramolecular assemblies has been highlighted. mdpi.com The crystal packing of methoxyquinolone-benzothiazole hybrids is primarily formed by C-H···O and slipped π-π stacking interactions. In one such structure, molecules form a heterosynthon between methoxy groups through C-H···O interactions.
These interactions are crucial in determining the final three-dimensional structure of the material, which in turn influences its bulk properties. For this compound, the two methoxy groups would be expected to play a significant role in directing the supramolecular assembly. They can act as hydrogen bond acceptors and participate in C-H···O interactions, potentially leading to the formation of well-defined one-, two-, or three-dimensional networks.
Design of Molecular Receptors and Recognition Systems
The benzothiazole moiety has been incorporated into larger molecular structures to create receptors for anions and other guest species. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor or a metal coordination site, making it a useful component in the design of chemosensors. rsc.org The development of new anti-tumor drugs has also spurred interest in the interaction of benzothiazole derivatives with biological macromolecules like DNA, where recognition is governed by non-covalent interactions. ucl.ac.uksemanticscholar.org
The design of molecular receptors often relies on creating a pre-organized cavity or cleft that is complementary in size, shape, and chemical nature to the target guest molecule. While specific host-guest systems based on this compound are not extensively reported, the principles of supramolecular chemistry suggest that it could be a valuable component in such designs. The methoxy groups could be used to influence the solubility and electronic properties of the receptor, as well as to provide additional binding sites for guest molecules through hydrogen bonding. For instance, benzothiazole-based systems have been investigated for their ability to recognize and bind DNA, indicating their potential in the development of therapeutic agents that target specific nucleic acid sequences. ucl.ac.uk
Advanced Spectroscopic Characterization of 2,6 Dimethoxybenzothiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in 2,6-dimethoxybenzothiazole will produce a distinct signal. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups.
The carbon atoms of the benzothiazole (B30560) ring system are expected to resonate in the aromatic region of the spectrum (δ 110-160 ppm). The carbons bearing the electron-donating methoxy (B1213986) groups (C-2 and C-6) will experience a significant upfield shift compared to unsubstituted benzothiazole. The methoxy carbon atoms themselves will appear as sharp signals in the upfield region, typically around δ 55-60 ppm. Studies on substituted 2-aminobenzothiazoles have shown that the carbon atoms of the benzothiazole ring are significantly influenced by the nature and position of substituents. tandfonline.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-4 | 115 - 120 |
| C-5 | 120 - 125 |
| C-6 | 155 - 160 |
| C-7 | 105 - 110 |
| C-8 (C-3a) | 145 - 150 |
| C-9 (C-7a) | 130 - 135 |
| 2-OCH₃ | 55 - 60 |
| 6-OCH₃ | 55 - 60 |
Note: These are predicted values based on additivity rules and data from analogous substituted benzothiazoles.
Two-Dimensional NMR Techniques for Connectivity and Assignment
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-7, confirming their adjacent positions on the benzene (B151609) ring.
An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the definitive assignment of the signals for the C-4/H-4, C-5/H-5, and C-7/H-7 pairs. The methoxy protons would show correlations to the methoxy carbons.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C-N, C-S, and C-O bonds.
The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the benzothiazole ring system are expected in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups will likely produce strong bands in the 1250-1000 cm⁻¹ range. The C-S stretching vibration is generally weaker and appears in the fingerprint region. For other benzothiazole derivatives, characteristic peaks for the benzothiazole aromatic ring have been observed at approximately 1640 cm⁻¹ (C=N stretching), 1550 cm⁻¹ (C-H in-plane bending), and 1460 cm⁻¹ (C=C stretching). researchgate.net
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C=C / C=N (Aromatic) | Stretching | 1620 - 1450 |
| C-O (Aryl ether) | Asymmetric Stretching | 1270 - 1230 |
| C-O (Aryl ether) | Symmetric Stretching | 1050 - 1010 |
| C-H (in-plane bend) | Bending | 1200 - 950 |
| C-H (out-of-plane bend) | Bending | 900 - 675 |
| C-S | Stretching | 750 - 600 |
Note: These are predicted ranges based on characteristic group frequencies and data from related benzothiazole compounds.
Electronic Absorption and Fluorescence Spectroscopies
Electronic spectroscopy provides information about the electronic structure of a molecule and the transitions between different electronic energy levels.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The benzothiazole ring system is a chromophore, and the presence of the two electron-donating methoxy groups is expected to influence the position and intensity of the absorption bands.
The UV-Vis spectrum of this compound is anticipated to exhibit absorption maxima (λmax) corresponding to π → π* transitions within the conjugated aromatic system. The methoxy groups, acting as auxochromes, are likely to cause a bathochromic (red) shift of the absorption bands compared to the parent benzothiazole molecule. The absorption spectra of various benzothiazole derivatives show intense charge-transfer absorption bands in the UV-visible region, with the position of these bands being strongly influenced by the substituents. researchgate.net For the parent benzothiazole, absorption bands are observed around 220, 250, and 285 nm. researchgate.net
Table 4: Predicted UV-Visible Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) |
| π → π | 230 - 260 |
| π → π | 290 - 320 |
Note: These are predicted ranges based on the electronic effects of substituents on the benzothiazole chromophore.
Fluorescence Spectroscopy (e.g., Resonance Light Scattering, Fluorescence Lifetimes, Quantum Yields)
The fluorescence properties of benzothiazole derivatives are highly sensitive to their chemical structure and environment. Key parameters such as fluorescence quantum yield (Φf), which measures the efficiency of photon emission, and fluorescence lifetime (τ), the average time a molecule remains in its excited state, are crucial for understanding their behavior.
While specific data for this compound is not extensively documented, studies on related derivatives provide significant insight. For instance, a series of benzothiazole-difluoroborate derivatives shows a wide range of quantum yields depending on the electronic nature of substituents on the benzothiazole core and an attached phenyl ring. nih.gov The introduction of electron-donating groups like methoxy (-OCH3) can significantly alter the photophysical outcome. nih.gov The obtained fluorescence quantum yields for these derivatives can range from nearly non-emissive to exceptionally bright. nih.gov
Table 1: Photophysical Properties of Selected Benzothiadiazole Derivatives in Dichloromethane (B109758) Data sourced from research on indazole-benzothiadiazole push-pull molecules. arkat-usa.org
| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) [ns] |
| Derivative 1 | 465 | 530 | 0.92 | 10.3 |
| Derivative 2 | 454 | 551 | 0.96 | 10.1 |
| Derivative 3 | 495 | 584 | 0.77 | 8.2 |
Dual Fluorescence and Aggregation Effects
Many benzothiazole derivatives exhibit unique emission behaviors in different states of aggregation, a phenomenon known as aggregation-induced emission (AIE). mdpi.com Unlike many conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIE-active molecules (AIEgens) are non-emissive when dissolved but become highly fluorescent upon aggregation. njtech.edu.cnacs.org
This AIE behavior in benzothiazole derivatives is often linked to mechanisms like excited-state intramolecular proton transfer (ESIPT). njtech.edu.cnacs.orgnih.gov In the dissolved state, intramolecular motions, such as rotations, provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. nih.gov When the molecules aggregate, these intramolecular motions are restricted, which blocks the non-radiative decay channels and activates the radiative pathway, resulting in strong fluorescence. nih.govnjtech.edu.cnacs.org
For example, certain 2-(2′-hydroxyphenyl)benzothiazole (HBT) derivatives demonstrate color-tunable solid-state emissions based on the AIE and ESIPT processes. njtech.edu.cnacs.org Another benzothiazole derivative studied in a mixed solvent system of tetrahydrofuran (B95107) (THF) and water showed aggregation-induced emission. nih.govrsc.org It produced a blue emission in solution, attributed to the enolic form, while the aggregated solid state exhibited a green keto-emission, indicating that aggregation can activate the ESIPT process. nih.govrsc.org These properties make benzothiazole derivatives promising candidates for applications in bioimaging and optical materials. mdpi.comnih.govrsc.org
Solid-State Characterization
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable information on molecular conformation and intermolecular interactions like hydrogen bonding and π-π stacking.
N-(benzothiazole-2-yl)-aminophosphonate Derivatives: Crystallographic analysis of compounds like N-(benzothiazole-2-yl)-1-(4-fluorophenyl)-O,O-diisopropyl-alpha-aminophosphonate has been performed to confirm their molecular structure unambiguously. nih.gov
Chromene-Benzothiazole Hybrids: The X-ray structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine revealed that the benzothiazole and chromene ring systems are nearly coplanar. The molecular packing in the crystal is stabilized by π-stacking interactions and weak hydrogen bonds. iucr.org
Azo Dyes: Single-crystal X-ray studies of azo dyes derived from 6-aminobenzothiazole (B108611) have been used to determine the planarity of the molecules and the configuration around the central azo linkage. researchgate.net
Acetohydrazide Derivatives: The crystal structures of several novel 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivatives have been reported, contributing to the crystallographic database of these heterocyclic compounds. researchgate.net
These studies collectively demonstrate that the benzothiazole ring system is typically planar and engages in various supramolecular interactions that dictate its solid-state properties.
Synchrotron-based techniques offer powerful tools for characterizing materials with capabilities far exceeding conventional laboratory instruments. nih.gov Although specific synchrotron studies on this compound are not widely reported, the potential applications of these techniques for its derivatives are significant.
Synchrotron X-ray Powder Diffraction (s-XRPD): Compared to laboratory X-ray sources, synchrotron radiation provides exceptionally high brightness and resolution. nih.gov This allows for the precise structural analysis of polycrystalline powders, which is crucial for identifying different crystalline forms (polymorphs), quantifying phase purity, and solving crystal structures when single crystals are not available. For benzothiazole derivatives, s-XRPD could be used to study subtle structural changes induced by different substituents or processing conditions, which in turn affect their electronic and thermal properties.
X-ray Absorption Near Edge Structure (XANES): XANES is a powerful element-specific technique for probing the electronic structure and local chemical environment of a specific atom within a molecule. For benzothiazole derivatives, sulfur K-edge XANES could be employed to investigate the oxidation state and coordination environment of the sulfur atom in the thiazole (B1198619) ring. The precise energy and features of the absorption edge are sensitive to the electron density on the sulfur atom and its bonding to neighboring carbon and nitrogen atoms. This information is directly related to the molecule's frontier molecular orbitals (HOMO-LUMO), which govern its electronic and optical properties, including its fluorescence behavior.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 2,6-dimethoxybenzothiazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves multi-step reactions with careful control of solvents and catalysts. For example, refluxing precursors in dimethyl sulfoxide (DMSO) for extended periods (e.g., 18 hours) followed by recrystallization in water-ethanol mixtures can yield derivatives with ~65% efficiency . Alternative methods using dry tetrahydrofuran (THF) and triethylamine (Et3N) under inert atmospheres (argon) with palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) may improve stability during synthesis .
- Data Comparison :
| Method | Solvent | Catalyst | Yield | Stability Concerns |
|---|---|---|---|---|
| DMSO Reflux | DMSO | None | 65% | Decomposition under light |
| THF/Et3N | THF | Pd-based | 60–70% | Requires inert atmosphere |
Q. How should this compound be stored to prevent decomposition?
- Methodological Answer : The compound is prone to rapid discoloration and decomposition at room temperature, especially under light exposure . Store in amber vials under inert gas (e.g., argon) at 2–8°C. Use desiccants like CaCl2 to minimize moisture . Safety protocols recommend wearing gloves and eye protection during handling .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Recrystallization using water-ethanol mixtures is common for initial purification . For higher purity, column chromatography on silica gel with gradients of ethyl acetate/hexane is recommended, particularly for removing polymeric byproducts formed during unstable reactions .
Advanced Research Questions
Q. How can researchers address contradictions in reactivity data, such as failed DMAD cycloadditions with this compound?
- Methodological Answer : Instability of this compound under standard reaction conditions (e.g., aqueous methanol) often leads to polymeric tars instead of desired adducts . To mitigate:
- Conduct reactions under strict inert atmospheres (argon/nitrogen).
- Use light-protected apparatus and low-temperature conditions.
- Monitor reaction progress via TLC or HPLC to identify decomposition intermediates.
Q. What computational or spectroscopic methods validate the stereochemistry of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict relative stereochemistry, while X-ray crystallography provides definitive confirmation of crystal packing and intermolecular interactions . NMR (<sup>1</sup>H, <sup>13</sup>C) and IR spectroscopy are critical for tracking functional group transformations (e.g., methoxy or thiazole ring vibrations) .
Q. How can decomposition rates of this compound be quantitatively analyzed?
- Methodological Answer : Accelerated stability studies under controlled light/temperature conditions, coupled with HPLC-UV or mass spectrometry, quantify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .
Q. What strategies optimize this compound’s solubility for biological assays?
- Methodological Answer : Co-solvent systems (e.g., DMSO:PBS mixtures) or micellar encapsulation using surfactants (e.g., Tween-80) enhance aqueous solubility. Solubility parameters (logP = -0.2 predicted) suggest limited hydrophilicity, requiring tailored formulations .
Methodological Best Practices
Q. How should researchers design experiments to minimize environmental contamination from this compound waste?
- Methodological Answer : Segregate halogenated byproducts (e.g., from dichlorophenoxy intermediates) and coordinate with certified waste management agencies for incineration or chemical neutralization . Document waste composition and disposal protocols per institutional guidelines.
Q. What are the pitfalls in interpreting spectroscopic data for this compound derivatives?
- Methodological Answer : Overlapping <sup>1</sup>H NMR signals (e.g., methoxy vs. aromatic protons) require high-field instruments (≥400 MHz) and deuterated solvents for resolution. IR spectra should be cross-validated with computational simulations to distinguish thiazole ring vibrations from noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
